5-Isopropyluracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNKIJNFNJCAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169816 | |
| Record name | 5-Isopropyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17432-95-0 | |
| Record name | 5-Isopropyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017432950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17432-95-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Isopropyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Isopropyluracil and Its Analogues
Strategies for Uracil (B121893) Ring Functionalization
The functionalization of the uracil ring is a cornerstone of synthesizing its derivatives. The N1, N3, C5, and C6 positions are particularly amenable to chemical modification. unipr.it Common strategies for alkylation involve the nucleophilic substitution of an appropriate alkylating agent by an activated uracil, which can be in the form of an anion or a persilylated derivative. researchgate.net
For substitutions at the carbon positions, transition metal-catalyzed cross-coupling reactions are frequently employed. researchgate.net For instance, C-H arylation can be achieved using palladium catalysts. researchgate.netnih.gov The regioselectivity of these reactions is a critical challenge; for example, direct C-H arylation of pyrimidine (B1678525) nucleosides is often limited to the uracil base due to the difficulty in controlling regioselectivity between the acidic C5 and C6 protons. researchgate.net The electronic density of the ring atoms also plays a crucial role, with the highest density in neutral uracil analogues often localized on the C5 position, as well as the N1, N3, and C6 atoms to a lesser degree, guiding the reactivity of the molecule. mdpi.com
Synthesis of 5-Isopropyluracil Precursors
The synthesis of this compound derivatives often relies on the preparation of key precursors, such as 5-alkylbarbituric acids and 6-chloro-5-alkyluracils. A common route to 5-alkylbarbituric acids involves the condensation of an appropriate diethyl alkylmalonate with urea (B33335) in the presence of a base like sodium methoxide. mdpi.com
These barbituric acids can then be converted into versatile intermediates. For example, 6-chloro-5-isopropyluracil is efficiently prepared from 5-isopropylbarbituric acid. mdpi.comnih.gov The process involves treatment with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline, which yields the corresponding 5-alkyl-2,4,6-trichloropyrimidine. This intermediate undergoes selective hydrolysis upon heating in aqueous sodium hydroxide (B78521) to furnish the desired 6-chloro-5-alkyluracil. mdpi.comnih.gov
Table 1: Synthesis of 6-Chloro-5-alkyluracils
| Starting Material | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| 5-Ethylbarbituric acid | 1. POCl₃, N,N-dimethylaniline 2. 10% aq. NaOH | 6-Chloro-5-ethyluracil | 83 | mdpi.comnih.gov |
| 5-(n-Propyl)barbituric acid | 1. POCl₃, N,N-dimethylaniline 2. 10% aq. NaOH | 6-Chloro-5-(n-propyl)uracil | - | mdpi.comnih.gov |
Derivatization at Key Positions (N1, N3, C5, C6)
With the core uracil structure in hand, derivatization at specific positions allows for the generation of a vast library of analogues. The N1, N3, C5, and C6 positions are primary targets for introducing diverse functional groups.
A notable class of derivatives includes the N-1 allyloxymethyl analogues. The synthesis of these compounds, such as analogues of the anti-HIV agent emivirine (B1671222) (MKC-442), follows a well-established pathway. acs.orgnih.gov The general strategy begins with the required 5,6-disubstituted uracil, for example, 6-benzyl-5-isopropyluracil. acs.org This uracil is first silylated, typically at reflux in 1,1,1,3,3,3-hexamethyldisilazane (HMDS). acs.org The silylated intermediate is then alkylated by treatment with a bis(allyloxy)methane in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS triflate). acs.orgcapes.gov.br This method allows for the introduction of various allyloxymethyl groups at the N-1 position. nih.gov
Table 2: Examples of N-1 Substituted 5-Alkyl-6-arylmethyluracils
| C5-Alkyl Group | C6-Arylmethyl Group | N1-Substituent | Compound Name/Number | Source |
|---|---|---|---|---|
| Isopropyl | Benzyl (B1604629) | Ethoxymethyl | Emivirine (MKC-442) | acs.org |
| Ethyl | 3,5-Dimethylbenzyl | Allyloxymethyl | 12 | acs.orgnih.gov |
The introduction of a benzyl or related arylmethyl group at the C6 position is a key modification in many potent uracil-based compounds. One synthetic route involves the condensation of ethyl 2-alkyl-4-aryl-3-oxobutyrates with thiourea. The resulting 2-thiouracil (B1096) is subsequently treated with chloroacetic acid to exchange the sulfur atom for an oxygen, affording the desired 5-alkyl-6-(arylmethyl)uracils. nih.govacs.org Another approach involves the lithiation of a 5-alkyluracil derivative using lithium diisopropylamide (LDA), followed by a reaction with an appropriate aryl aldehyde to produce a 6-(arylhydroxymethyl) intermediate. nih.gov This can then be further processed to yield the target 6-benzyl derivative. nih.gov For instance, the clinically evaluated compound 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442) was synthesized via this multi-step approach. nih.gov
The synthesis of uracils bearing substituents at both the C5 and C6 positions has been extensively explored. Starting from the 6-chloro-5-alkyluracils described previously (Section 2.2), further derivatization at the C6 position is readily achievable. mdpi.comnih.gov For example, these 6-chloro intermediates can react with nucleophiles like 1-substituted piperazines. In a typical procedure, the 6-chloro-5-alkyluracil is heated with the desired piperazine (B1678402) in ethanol (B145695) in the presence of a base such as potassium carbonate, yielding the corresponding 5-alkyl-6-(4-substituted-1-piperazinyl)uracils. mdpi.comnih.gov
Table 3: Synthesis of 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils
| C5-Alkyl Group | Piperazine Substituent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl | 2-Methoxyphenyl | 6-[4-(2-Methoxyphenyl)-1-piperazinyl)]-5-ethyluracil | 69 | mdpi.com |
| n-Propyl | 2-Methoxyphenyl | 6-[4-(2-Methoxyphenyl)-1-piperazinyl)]-5-(n-propyl)uracil | 82 | mdpi.com |
| n-Propyl | 3-Trifluoromethylphenyl | 6-[4-(3-Trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil | 91 | mdpi.com |
To create more rigid structures, annelated analogues, where a new ring is fused to the uracil core, have been synthesized. These conformationally restricted derivatives are often based on the structure of active compounds like emivirine. rsc.orgrsc.org One prominent strategy involves building a bicyclic system from a cyclic ketone. rsc.orgcapes.gov.brrsc.org For example, a 2-phenylcyclohexanone (B152291) can be reacted with N-(chlorocarbonyl) isocyanate to form a 7,8-dihydro-8-phenyl-6H-cyclohexa[e] researchgate.netCurrent time information in Bangalore, IN.oxazine-2,4(3H,5H)-dione. rsc.orgcapes.gov.br This oxazine (B8389632) intermediate is then treated with ammonia (B1221849) to ring-close into the corresponding fused uracil derivative. rsc.orgcapes.gov.br Subsequent N1-alkylation can be performed to complete the synthesis of the target annelated analogue. capes.gov.brrsc.org Alternative strategies include one-pot, three-component reactions using aromatic aldehydes, barbituric acid, and ethyl cyanoacetate (B8463686) with a triethylamine (B128534) catalyst to form pyrano[2,3-d]pyrimidine derivatives. researchgate.net
Purine (B94841) and Imidazolone (B8795221) Containing Derivatives
The synthesis of purine and imidazolone derivatives incorporating a uracil scaffold is a significant area of research, often starting from key precursors like 5,6-diaminouracils. These precursors can be synthesized through the reaction of ethyl cyanoacetate with various urea derivatives, followed by nitrosation and reduction steps. mdpi.comnih.gov
A primary method for generating these derivatives involves the reaction of 5,6-diaminouracils with oxazolone (B7731731) derivatives under different conditions. nih.govresearchgate.net Specifically, xanthine (B1682287) compounds, which are purine derivatives, can be obtained through the cyclocondensation of 5,6-diaminouracils with oxazolones in glacial acetic acid. nih.govresearchgate.net
Conversely, imidazolone derivatives are synthesized when 5,6-diaminouracils are reacted with oxazolones under fusion conditions with a few drops of acetic acid. nih.govresearchgate.net This reaction leads to the formation of 6-amino-1-substituted-5-arylimidazolyluracil derivatives in high yields. mdpi.com The structural confirmation of these imidazolone derivatives is supported by the disappearance of the 5-amino group's signal and the appearance of the 6-amino group's signal in NMR spectra. mdpi.com Other synthetic routes have utilized 5-bromoacetyluracil and 5-formyluracil (B14596) to prepare various 4-imidazolyl and 2-imidazolyl derivatives, respectively. nih.gov
The following table outlines the general synthetic approach for these derivatives.
| Starting Material | Reagent | Condition | Product Type |
| 5,6-Diaminouracils | Oxazolones | Glacial Acetic Acid | Xanthine (Purine) Derivatives |
| 5,6-Diaminouracils | Oxazolones | Fusion, Acetic Acid (catalytic) | Imidazolone Derivatives |
| 5-Bromoacetyluracil | Thioformamide | - | 4-Imidazolyl Derivatives |
| 5-Formyluracil | Diaminoethane, Sulfur | - | 2-Imidazolyl Derivatives |
This table provides a generalized overview of synthetic pathways.
Optimization of Synthetic Pathways and Yields
The efficiency of synthetic routes for this compound and its analogues is critical for their practical application. Research has focused on optimizing reaction conditions to maximize yields and simplify procedures.
One key intermediate, 6-chloro-5-isopropyluracil, can be prepared efficiently from 5-isopropylbarbituric acid by treatment with phosphorus oxychloride and N,N-dimethylaniline. mdpi.com The subsequent selective hydrolysis of the resulting 5-isopropyl-2,4,6-trichloropyrimidine is achieved by heating in 10% aqueous sodium hydroxide for 30 minutes. mdpi.com This method provides a reliable pathway to a crucial precursor for further derivatization.
Optimization of cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been a focus for synthesizing more complex uracil derivatives. beilstein-journals.org Studies have shown that modifying various parameters can significantly impact the reaction outcome. For instance, in the synthesis of 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils, it was discovered that replacing a less polar solvent with a more polar solvent/water mixture could substantially improve yields. beilstein-journals.org Further refinements, such as using sodium hydroxide as a water-soluble base and reducing the reaction time, led to further yield improvements. beilstein-journals.org
However, challenges remain, particularly concerning sterically hindered molecules. The size of the substituent at the 5-position of the pyrimidine ring can influence reaction yields. For example, in certain cross-coupling reactions, the yields for 5-isopropyl derivatives were found to be considerably lower than those for the corresponding 5-ethyl derivatives, highlighting the steric challenges posed by the isopropyl group. researchgate.net
The table below summarizes findings from various optimization studies for uracil derivatives.
| Reaction Type | Optimization Strategy | Effect on Yield | Reference |
| Suzuki-Miyaura Cross-Coupling | Replacing non-polar solvent with dioxane/water (5:1) | Significant Improvement | beilstein-journals.org |
| Suzuki-Miyaura Cross-Coupling | Reducing reaction time to 1 hour | Further Improvement to 62% | beilstein-journals.org |
| Schiff Base Formation | Heating under fusion for 5-7 mins vs. 2 hours in dioxane | Yield increased to 96% with lower cost | mdpi.com |
| Grignard Cross-Coupling | Use of Fe(acac)3 catalyst | Yields dependent on substituent size (5-isopropyl yields were lower than 5-ethyl) | researchgate.net |
| Nucleoside Condensation | Use of non-distilled silylated pyrimidines | Shortened procedure and increased overall yields | bibliotekanauki.pl |
Biological Activities and Pharmacological Relevance of 5 Isopropyluracil Derivatives
Antiviral Activity
5-Isopropyluracil derivatives have demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).
HIV-1 Inhibition
A substantial body of research has focused on the development of this compound derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds allosterically bind to a hydrophobic pocket in the reverse transcriptase enzyme, inhibiting its function and thus viral replication. nih.gov
Several this compound derivatives have shown potent inhibitory activity against wild-type HIV-1 strains. For instance, the compound 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, also known as MKC-442 or emivirine (B1671222), is a highly potent and specific inhibitor of HIV-1 replication. researchgate.netresearchgate.net Its 5-isopropyl group has been shown to be crucial for its high potency, with an in vitro EC50 value of 8 nM, which is 1000 times more potent than the parent compound, HEPT. researchgate.net Another derivative, 6-(3',5'-dimethylbenzyl)-1-ethoxymethyl-5-isopropyluracil (GCA-186), also exhibits high inhibitory activity against wild-type HIV-1 with an EC50 value of 1 nM. researchgate.net
Furthermore, studies have explored various modifications to the core structure to enhance antiviral potency. For example, N-1 allyloxymethyl and N-1 3-methylbut-2-enyl substituted 5-ethyl-6-(3,5-dimethylbenzyl)uracils demonstrated activity in the picomolar range against wild-type HIV-1. capes.gov.br Similarly, double-prodrugs of d4T and MKC-442 have also shown good activity against wild-type HIV-1. nih.gov
Table 1: Inhibitory Activity of this compound Derivatives Against Wild-Type HIV-1
| Compound | EC50 (nM) | Reference |
|---|---|---|
| 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442) | 8 | researchgate.net |
| 6-(3',5'-dimethylbenzyl)-1-ethoxymethyl-5-isopropyluracil (GCA-186) | 1 | researchgate.net |
| N-1 allyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil (12) | Picomolar range | capes.gov.br |
| N-1 3-methylbut-2-enyl substituted 5-ethyl-6-(3,5-dimethylbenzyl)uracil (13) | Picomolar range | capes.gov.br |
| Double-prodrugs of d4T and MKC-442 | Good activity | nih.gov |
A significant challenge in HIV-1 therapy is the emergence of drug-resistant strains. Research has therefore focused on developing this compound derivatives that are effective against common NNRTI-resistant mutants, such as those with Y181C and K103N mutations in the reverse transcriptase enzyme. nih.gov
Several derivatives have shown promising activity against these resistant strains. For example, 6-(3',5'-dimethylbenzyl)-1-ethoxymethyl-5-isopropyluracil (GCA-186) displayed EC50 values of 0.18 µM and 0.04 µM against the Y181C and K103N variants, respectively. researchgate.net N-1 allyloxymethyl and N-1 3-methylbut-2-enyl substituted 5-ethyl-6-(3,5-dimethylbenzyl)uracils also showed submicromolar activity against the Y181C and K103N mutant strains. capes.gov.br
Double-prodrugs combining d4T with MKC-442 type inhibitors have demonstrated good activity against the Y181C mutant. nih.gov Additionally, certain analogues of MKC-442 with an alkynyl-substituted 6-benzyl group, while less potent against wild-type HIV-1, exhibited moderate activity against Y181C and Y181C + K103N mutated strains, in some cases marginally better than MKC-442 itself. nih.gov
Table 2: Activity of this compound Derivatives Against NNRTI-Resistant HIV-1 Mutants
| Compound | Mutant Strain(s) | Activity | Reference |
|---|---|---|---|
| 6-(3',5'-dimethylbenzyl)-1-ethoxymethyl-5-isopropyluracil (GCA-186) | Y181C, K103N | EC50 = 0.18 µM (Y181C), 0.04 µM (K103N) | researchgate.net |
| N-1 allyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil (12) | Y181C, K103N | Submicromolar activity | capes.gov.br |
| N-1 3-methylbut-2-enyl substituted 5-ethyl-6-(3,5-dimethylbenzyl)uracil (13) | Y181C, K103N | Submicromolar activity | capes.gov.br |
| Double-prodrugs of d4T and MKC-442 | Y181C | Good activity | nih.gov |
| Alkynyl-substituted MKC-442 analogues | Y181C, Y181C + K103N | Moderate activity | nih.gov |
Inhibition of Wild-Type HIV-1 Strains
Broad-Spectrum Antiviral Potential
While the primary focus has been on HIV-1, some studies suggest a broader antiviral potential for this compound derivatives. For instance, double-prodrugs of d4T and MKC-442 were also found to be active against an HIV-2 strain that was resistant to NNRTIs. nih.gov The structural versatility of the uracil (B121893) scaffold allows for modifications that could potentially target other viruses. mdpi.com
Anticancer Activity
Uracil and its derivatives have long been recognized for their anticancer properties, primarily due to their ability to interfere with DNA biosynthesis. mdpi.comnih.gov Some this compound derivatives have been investigated for their potential as anticancer agents. mdpi.com For example, certain 5-iodouracil (B140508) derivatives, including those with a cyclohexylmethyl group, have shown inhibitory effects on the growth of HepG2 cancer cells. nih.gov Specifically, the N1,N3-dicyclohexylmethyl uracil analog exhibited the most potent anticancer activity in this study. nih.gov The development of pyrimidine-based compounds continues to be a strategy in the search for novel anticancer drugs. researchgate.net
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of this compound derivatives has also been explored. mdpi.com Several studies have synthesized and screened these compounds against various bacteria and fungi.
In one study, a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils were synthesized, with the 5-isopropyl derivative being among them. mdpi.com Compound 6h from this series, 6-[4-(2-Methoxyphenyl)-1-piperazinyl)]-5-isopropyluracil, displayed potent broad-spectrum antibacterial activity. mdpi.comnih.gov However, in this particular study, all the tested compounds, including the this compound derivatives, were found to be practically inactive against the fungus Candida albicans. mdpi.comnih.gov
Another study reported that some fused uracil derivatives exhibited a wide range of activity against pathogenic microbes including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae. nih.gov However, other research on different sets of 5-alkyluracil derivatives found them to be inactive against Candida albicans. researchgate.net
Other Reported Biological Activities
Derivatives of this compound have been investigated for a range of biological effects beyond a single therapeutic area, demonstrating their versatility as a scaffold in medicinal chemistry. Research has uncovered activities including antimicrobial, enzyme inhibitory, and antioxidant effects. The ability of uracil derivatives to inhibit crucial enzymes like dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), thymidine (B127349) phosphorylase (TPase), and reverse transcriptase (RTase) is linked to their chemotherapeutic potential. nih.gov
Antimicrobial Activity Several studies have focused on synthesizing and evaluating 5-alkyluracil derivatives for their antimicrobial properties. nih.govmdpi.com A series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils were tested against various Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Among the tested compounds, one derivative, 6-[4-(3-Trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil, demonstrated significant broad-spectrum antibacterial activity. mdpi.comnih.gov Another compound showed moderate activity specifically against Gram-positive bacteria. mdpi.comnih.gov However, the tested compounds were found to be inactive against the pathogenic fungus Candida albicans. mdpi.comnih.gov Further research into novel xanthine (B1682287) and imidazolone (B8795221) derivatives containing a uracil moiety also showed promising antibacterial activity against Escherichia coli. mdpi.com Fused uracil derivatives, such as pyrimido[4,5-b] nih.govasm.orgdiazepines, have also exhibited a wide range of activity against pathogenic microbes including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Saccharomyces cerevisiae. nih.gov
Antimicrobial Activity of Selected Uracil Derivatives
| Compound/Derivative Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| 6-[4-(3-Trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil | Gram-positive and Gram-negative bacteria | Potent broad-spectrum antibacterial activity | mdpi.comnih.gov |
| 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils | Gram-positive bacteria | Moderate activity | mdpi.comnih.gov |
| Pyrimido[4,5-b] nih.govasm.orgdiazepines (fused uracils) | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Saccharomyces cerevisiae | Wide range of activity | nih.gov |
| Xanthine and Imidazolone derivatives of Uracil | Escherichia coli | High activity (IC50 values of 1.8–1.9 µg/mL) | mdpi.com |
| 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils and 8-alkyltetrazolo[1,5-f]pyrimidine-5,7(3H,6H)-diones | Candida albicans | Practically inactive | mdpi.comnih.gov |
Enzyme Inhibitory Activity The inhibitory effects of uracil derivatives on various enzymes have been a subject of study. Certain uracil derivatives were investigated for their ability to inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are involved in numerous physiological processes. nih.gov These compounds were found to be competitive inhibitors, with K_I (inhibition constant) values ranging from 0.085 to 428 µM for hCA I and 0.1715 to 645 µM for hCA II. nih.gov The anti-HIV activity of compounds like Emivirine (MKC-442) and its analogues stems from their potent inhibition of the viral enzyme reverse transcriptase. nih.govresearchgate.net
Antioxidant Activity Some fused uracil derivatives have also been evaluated for their antioxidant properties. nih.gov In a study of newly synthesized pyrimidodiazepines, lumazines, and other related structures, one pyrimido[4,5-b] nih.govasm.orgdiazepine derivative (compound 5a) exhibited the highest antioxidant activity among the tested compounds, with an activity percentage of 39.9%. nih.gov
Cytotoxicity Assessment
The evaluation of cytotoxicity is a critical step in the development of therapeutic agents to determine their potential for causing cell damage. For this compound derivatives, cytotoxicity is often assessed in parallel with their primary biological activity, such as antiviral or anticancer effects, to establish a selectivity index. asm.org
Studies on 5-arylaminouracil derivatives screened against various cancer cell lines revealed that most compounds did not exhibit significant toxicity. nih.govrjpbr.com However, two specific compounds demonstrated noteworthy and selective cytotoxic effects. 5-(4-isopropylphenylamine)uracil and 5-(4-tert-butylphenylamine)uracil showed a dose-dependent toxic effect against the GBM6138 glioblastoma multiforme cell line. nih.govrjpbr.com This finding was significant as it was the first time antitumor activity was reported for this class of compounds, suggesting a potential avenue for further research in cancer therapeutics. nih.govrjpbr.com The cytotoxicity was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) test, which measures cell viability. asm.orgnih.govrjpbr.com
Cytotoxicity of 5-Arylaminouracil Derivatives Against Glioblastoma Cell Line (GBM6138)
| Compound | Cell Line | IC50 (Half-maximal Inhibitory Concentration) | Reference |
|---|---|---|---|
| 5-(4-tert-butylphenylamine)uracil | GBM6138 | 2.3 µM | nih.govrjpbr.com |
| 5-(4-isopropylphenylamine)uracil | GBM6138 | 9 µM | nih.govrjpbr.com |
Most other tested 5-arylaminouracils and their 5'-norcabocyclic and ribo derivatives showed a lack of significant toxicity against other cell lines, including neuroblastoma (SH-SY5Y, IMR-32), lymphoblastic (K-562), and promyeloblastic (HL-60) cells. nih.govrjpbr.com
Structure Activity Relationships Sar in 5 Isopropyluracil Derivatives
Influence of the 5-Isopropyl Moiety on Biological Potency
The presence of an isopropyl group at the C-5 position of the uracil (B121893) ring is a crucial determinant of the antiviral activity in this class of compounds. Research has consistently shown that the size of the alkyl substituent at this position plays a significant role, with activity increasing from methyl to ethyl to the isopropyl group. researchgate.net The introduction of the isopropyl group at C-5 has been found to remarkably enhance anti-HIV-1 activity. acs.orgnih.gov
This enhancement is attributed to the bulky isopropyl group's interaction with a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme. msu.ru X-ray crystallography studies have revealed that the isopropyl moiety is surrounded by hydrophobic amino acid residues such as V106, V179, Y181, Y188, V189, and G190. msu.ru The tight binding within this pocket, particularly the strong interaction with Y181, is believed to be a key factor in the high potency of these compounds. msu.ru The steric bulk of the isopropyl group can induce a conformational change in the side chain of Y181, which in turn strengthens the stacking interactions between the aromatic ring of the inhibitor and the enzyme. msu.ru
Conversely, the introduction of polar or charged substituents at the C-5 position leads to a significant decrease or complete loss of activity, highlighting the necessity of a lipophilic group at this position for effective binding. acs.orgnih.gov Similarly, C-5 halogen-substituted derivatives have also shown profoundly decreased activity. msu.ru
Table 1: Effect of C-5 Alkyl Substituent on Anti-HIV-1 Activity
| Compound/Substituent | Base Compound Context | Anti-HIV-1 Activity (EC50 in µM) |
|---|---|---|
| 5-methyl | 1-(Ethoxymethyl)-6-(phenylthio)uracil | 0.019 (for 5-ethyl) researchgate.net |
| 5-ethyl | 1-(Ethoxymethyl)-6-(phenylthio)uracil | 0.019 researchgate.net |
| 5-isopropyl | 1-(Ethoxymethyl)-6-(phenylthio)uracil | 0.012 researchgate.net |
| 5-isopropyl | 6-Benzyl-1-(ethoxymethyl)uracil (Emivirine) | 0.008 researchgate.net |
Impact of N-1 Substituent Modifications
Modifications at the N-1 position of the uracil ring have a profound impact on the biological activity of 5-isopropyluracil derivatives. A variety of substituents have been explored, with acyclic ethers being a prominent feature in many potent inhibitors.
In a series of 1-alkoxy-5-isopropyl-6-(arylthio)uracils, the nature of the alkoxy group at the N-1 position was found to be critical for anti-HIV-1 activity. Among the tested alkoxy substituents, the propoxy group was identified as the most beneficial for enhancing potency. acs.orgnih.gov For instance, the 1-propoxy derivative, 6-((3,5-dimethylphenyl)thio)-5-isopropyl-1-propoxyuracil, was the most potent inhibitor in its series. acs.orgnih.gov The introduction of a hydroxyl group at the terminus of the alkoxy chain, as in the 1-(3-hydroxypropoxy) derivative, also yielded a highly potent compound. acs.orgnih.gov
The replacement of the ethoxymethyl group in emivirine (B1671222) with various allyloxymethyl moieties has also been investigated. nih.govcapes.gov.br This led to the discovery of compounds with picomolar activity against wild-type HIV-1 and submicromolar activity against clinically relevant mutant strains. nih.govcapes.gov.br Specifically, N-1 allyloxymethyl and N-1 3-methylbut-2-enyl substituted derivatives showed remarkable potency. nih.govcapes.gov.br
Further research has explored the introduction of a third aromatic ring at the N-1 position, which has been shown to efficiently enhance the potency of these derivatives. msu.ru
Table 2: Influence of N-1 Substituents on the Anti-HIV-1 Activity of this compound Derivatives
| N-1 Substituent | C-6 Substituent | C-5 Substituent | Compound Name/Reference | Anti-HIV-1 Activity (EC50 in µM) |
|---|---|---|---|---|
| propoxy | 6-((3,5-dimethylphenyl)thio) | isopropyl | 6-((3,5-dimethylphenyl)thio)-5-isopropyl-1-propoxyuracil | 0.064 acs.orgnih.gov |
| 3-hydroxypropoxy | 6-((3,5-dimethylphenyl)thio) | isopropyl | 6-((3,5-dimethylphenyl)thio)-1-(3-hydroxypropoxy)-5-isopropyluracil | 0.19 acs.orgnih.gov |
| ethoxymethyl | 6-benzyl | isopropyl | Emivirine (MKC-442) | 0.008 researchgate.net |
| allyloxymethyl | 6-(3,5-dimethylbenzyl) | ethyl | 1-(allyloxymethyl)-6-(3,5-dimethylbenzyl)-5-ethyluracil | Picomolar range nih.govcapes.gov.br |
| 3-methylbut-2-enyloxymethyl | 6-(3,5-dimethylbenzyl) | ethyl | 6-(3,5-dimethylbenzyl)-5-ethyl-1-(3-methylbut-2-enyloxymethyl)uracil | Picomolar range nih.govcapes.gov.br |
Role of C-6 Substituents and Arylmethyl Moieties
The substituent at the C-6 position of the uracil ring plays a pivotal role in the interaction with the HIV-1 reverse transcriptase enzyme. The aromatic ring at this position is a conserved feature in many potent inhibitors and is involved in stacking interactions with aromatic residues of the enzyme, such as Y181 or Y188. msu.ru
In the development of emivirine analogues, it was found that the introduction of methyl groups at the 3- and 5-positions of the C-6 benzyl (B1604629) group led to a considerable increase in potency. researchgate.net For example, 6-(3,5-dimethylbenzyl)-1-ethoxymethyl-5-isopropyluracil (GCA-186) showed enhanced activity. researchgate.netnih.gov This is attributed to the formation of close contacts with the conserved tryptophan residue (Trp229) in the enzyme's binding pocket. nih.govebi.ac.uk
Similarly, in a series of 1-alkoxy-5-isopropyl-6-(arylthio)uracils, substitution at the 3- and 5-positions of the C-6-(phenylthio) ring with two methyl groups significantly increased anti-HIV-1 activity. acs.orgnih.gov The nature of the arylmethyl group at C-6 is critical, with studies exploring various substitutions such as 2- or 3-bromobenzyl and 3,5-dimethylbenzyl, which have been shown to be beneficial for activity. acs.orgnih.gov The introduction of a thiocyclohexyl group at C-6 was also explored to provide more flexibility for adapting to mutated binding sites. nih.govebi.ac.uk
Table 3: Impact of C-6 Aryl Substitutions on Anti-HIV-1 Activity
| C-6 Substituent | N-1 Substituent | C-5 Substituent | Compound Name/Reference | Anti-HIV-1 Activity (EC50 in µM) |
|---|---|---|---|---|
| 6-benzyl | ethoxymethyl | isopropyl | Emivirine (MKC-442) | 0.008 researchgate.net |
| 6-(3,5-dimethylbenzyl) | ethoxymethyl | isopropyl | GCA-186 | ~30-fold more potent than Emivirine against Tyr181Cys mutant nih.gov |
| 6-((3,5-dimethylphenyl)thio) | propoxy | isopropyl | 6-((3,5-dimethylphenyl)thio)-5-isopropyl-1-propoxyuracil | 0.064 acs.orgnih.gov |
| 6-thiocyclohexyl | ethoxymethyl | isopropyl | TNK-6123 | ~30-fold more potent than Emivirine against Tyr181Cys mutant nih.govebi.ac.uk |
| 6-(3-bromobenzyl) | ethoxymethyl | ethyl/isopropyl | 5-alkyl-6-(3-bromo-benzyl)-1-ethoxymethyl derivatives | Showed activity, but >10-fold lower than MKC-442 against wild type researchgate.net |
Conformational Studies and Activity (e.g., Annelated Systems)
Conformational flexibility of the this compound derivatives is another important factor influencing their biological activity. To investigate the optimal conformation for binding to HIV-1 RT, conformationally locked analogues have been synthesized through annelation, which involves fusing a ring system to the uracil core.
Several studies have focused on creating annelated analogues of emivirine by linking the C-5 and C-6 positions or the N-1 and C-6 positions with a cyclic structure. nih.govresearchgate.net For example, compounds such as 7-(3,5-dimethylphenyl)-1-ethoxymethyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4-dione were synthesized. nih.gov These rigid analogues were designed to lock the conformation of the molecule into a shape that was presumed to be close to the active conformation of emivirine.
Table 4: Activity of Conformationally Restricted Annelated Analogues
| Compound Name | Description | Biological Activity Finding | Reference |
|---|---|---|---|
| 7-(3,5-dimethylphenyl)-1-ethoxymethyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4-dione | Annelated emivirine analogue with a cyclopentane (B165970) ring fused to the pyrimidine (B1678525). | Lower activity against HIV-1 than emivirine. | nih.gov |
| 1-ethoxymethyl-5,5-dimethyl-8-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | Annelated emivirine analogue with a cyclohexane (B81311) ring fused to the pyrimidine. | Lower activity against HIV-1 than emivirine. | nih.gov |
| 1-ethoxymethyl-5-methyl-7-phenyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4-dione | Annelated emivirine analogue with a cyclopentane ring fused to the pyrimidine. | Lower activity against HIV-1 than emivirine. | nih.gov |
| Annelated MKC-442 analogues (general) | Synthesized using 1,3-oxazine-2,4(3H)-diones as key intermediates to lock the conformation. | Only moderate activities were found against HIV-1. | researchgate.net |
Identification of Key Pharmacophores for Enhanced Efficacy and Selectivity
A pharmacophore model for this class of compounds can be derived from the extensive SAR studies. The key pharmacophoric features essential for potent and selective anti-HIV-1 activity include a combination of hydrophobic groups, and hydrogen bond donors and acceptors arranged in a specific spatial orientation.
The essential elements of the pharmacophore for this compound derivatives targeting HIV-1 RT can be summarized as follows:
A central pyrimidine-2,4-dione core: This scaffold serves as the foundation for the spatial arrangement of other key functional groups.
A bulky, lipophilic group at the C-5 position: An isopropyl group is optimal for fitting into a hydrophobic pocket of the enzyme and making favorable van der Waals contacts. msu.ru The need for a lipophilic group at this position is a critical finding. acs.orgnih.gov
A flexible, acyclic substituent at the N-1 position: An ethoxymethyl or a longer alkoxy chain, sometimes with a terminal hydroxyl group, is important for interacting with the enzyme. researchgate.netacs.orgnih.gov Allyloxymethyl groups have also shown to be highly effective. nih.govcapes.gov.br
An arylmethyl or arylthio group at the C-6 position: This group engages in crucial π-π stacking interactions with aromatic amino acid residues (e.g., Y181, Y188) in the binding site. msu.ru
Substituents on the C-6 aryl ring: Small, hydrophobic groups (e.g., methyl) at the meta-positions (3' and 5') of the C-6 benzyl or phenylthio ring significantly enhance potency by making additional contacts with the enzyme, for instance with Trp229. acs.orgnih.govnih.govebi.ac.uk
These pharmacophoric features provide a blueprint for the design of new, potentially more effective and selective inhibitors of HIV-1 reverse transcriptase.
Mechanistic Studies and Molecular Interactions
Interference with Nucleic Acid Synthesis
As inhibitors of reverse transcriptase, 5-isopropyluracil derivatives directly interfere with the synthesis of viral DNA from the RNA template. oup.comgoogle.com By binding to the allosteric NNIBP, these compounds induce a conformational change in the enzyme that disrupts the catalytic site, thereby blocking the polymerization of nucleotides. oup.comgoogle.com This inhibition prevents the formation of a proviral DNA copy, which is a prerequisite for the integration of the viral genome into the host cell's DNA. creative-biolabs.com
The presence of uracil (B121893) in a DNA template strand has been shown to inhibit archaeal family-D DNA polymerase by slowing the rate of polymerization and stimulating the 3'-5' proof-reading exonuclease activity, resulting in a net decrease in DNA synthesis. nih.gov While this is a different context, it highlights the potential for uracil-containing compounds to interfere with DNA synthesis processes. The primary mechanism for this compound derivatives in the context of HIV, however, remains the allosteric inhibition of reverse transcriptase. oup.comgoogle.com
Mechanisms of Resistance Development
A significant challenge with NNRTIs, including this compound derivatives, is the rapid emergence of drug-resistant viral strains. google.comnih.gov Resistance is primarily caused by specific mutations in the gene encoding the reverse transcriptase enzyme, particularly in the region of the NNIBP. google.com
The most common mutation associated with resistance to many NNRTIs, including derivatives of this compound, is the Y181C mutation, where tyrosine at position 181 is replaced by cysteine. researchgate.netnih.gov This single amino acid change can confer high-level resistance. nih.gov The Y181C mutation is thought to disrupt the crucial interaction between the inhibitor and the Tyr181 residue, thereby reducing the binding affinity of the drug. nih.gov
Other mutations that can contribute to resistance include K103N, L100I, and Y188C/H. google.com The development of resistance can be a stepwise process, with the accumulation of multiple mutations leading to broader cross-resistance against different NNRTIs. oup.com For example, in some cases, the Y181C mutation appears as the initial mutation, sufficient for the acquisition of resistance. nih.gov
| Resistance Mutation | Associated Compound/Class | Effect | Reference |
| Y181C | This compound derivatives (e.g., Emivirine), 6-substituted 1-benzyl-3-(3,5-dimethylbenzyl)uracils | High-level resistance, disrupts inhibitor binding | researchgate.netnih.govnih.gov |
| K103N | General NNRTIs | Contributes to resistance, often in combination with other mutations | google.comnih.gov |
| L100I | General NNRTIs | Contributes to resistance | google.com |
| Y188C/H | General NNRTIs | Contributes to resistance | google.com |
Identification of Resistance-Associated Mutations (e.g., Y181C, K103N)
The clinical efficacy of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs to which this compound derivatives like Emivirine (B1671222) (MKC-442) belong, can be limited by the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase (RT) enzyme. Among the most significant and frequently observed are the Y181C and K103N mutations. mdpi.comnih.gov
The K103N mutation is a nonpolymorphic resistance mutation commonly selected in patients undergoing therapy with NNRTIs like nevirapine (B1678648) and efavirenz (B1671121). stanford.edu It can reduce the susceptibility to nevirapine by as much as 50-fold and to efavirenz by 25-fold. nih.gov The Y181C mutation is also a critical resistance mutation, often selected by nevirapine, and it confers very high-level resistance (50- to 100-fold) to both nevirapine and delavirdine. nih.gov While Y181C has a lesser impact on efavirenz susceptibility on its own, its presence in patients who have failed nevirapine therapy is associated with only a transient response to subsequent efavirenz-based regimens. nih.govstanford.edu
Research into next-generation NNRTIs has focused on creating compounds that retain activity against these resistant strains. An analog of this compound, 6-(3',5'-dimethylbenzyl)-1-ethoxymethyl-5-isopropyluracil (GCA-186), demonstrated high potency not only against the wild-type (WT) virus but also against variants carrying these key resistance mutations. researchgate.net This highlights the role of the this compound scaffold in developing inhibitors that can overcome common resistance pathways. researchgate.net The combination of K103N with another mutation, L100I, can lead to a more than 50-fold reduction in susceptibility to nevirapine and efavirenz. stanford.edu
Table 1: Activity of this compound Analog (GCA-186) Against HIV-1 WT and Resistant Variants
| Virus Strain | EC₅₀ (µM) |
|---|---|
| Wild Type (WT) | 0.001 |
| Y181C Variant | 0.18 |
| K103N Variant | 0.04 |
Data sourced from reference researchgate.net. EC₅₀ represents the concentration of the compound required to inhibit virus replication by 50%.
Other Proposed Mechanisms for Broader Biological Activities
While derivatives of this compound are well-documented as HIV-1 NNRTIs, the uracil scaffold is a versatile pharmacophore that has been explored for a range of other biological activities. mdpi.comnih.gov Research has demonstrated that modifications of the this compound core can yield compounds with significant antibacterial and other antiviral properties.
Studies on novel 5-alkyl-6-substituted uracils have revealed potent antibacterial activity. mdpi.com For example, the compound 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil, an analog related to the this compound series, was found to possess broad-spectrum antibacterial activity against several pathogenic bacterial strains. mdpi.com The precise mechanism for this antibacterial action is a subject of ongoing investigation. mdpi.com Generally, antimicrobial resistance mechanisms in bacteria include enzymatic degradation of the drug, alteration of the drug's target site, and active efflux of the drug from the cell. nih.govnih.gov
In the antiviral realm beyond HIV, 5-substituted uracil nucleosides have been synthesized and evaluated against other viruses. Specifically, 5-isopropyl-arabinofuranosyluracil (5-isopropyl-araU) was synthesized as part of a series of 5-alkyl analogs to investigate activity against herpes simplex virus (HSV). bibliotekanauki.pl Earlier studies had shown that 5-ethyl-araU was active against HSV, indicating that the size and conformation of the 5-alkyl substituent are critical for antiviral activity in this context. bibliotekanauki.pl The exploration of uracil derivatives continues to be a fruitful area of research for potential anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov
Table 3: Summary of Broader Biological Activities of Uracil Derivatives
| Compound Class | Biological Activity | Target Organism/System | Reference |
|---|---|---|---|
| 6-Arylpiperazinyl-5-alkyluracils | Antibacterial | Gram-positive & Gram-negative bacteria | mdpi.com |
| 5-Alkyl-arabinofuranosyluracils | Antiviral | Herpes Simplex Virus (HSV) | bibliotekanauki.pl |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool in computational chemistry for investigating the electronic structure and properties of molecules. qulacs.orgrsc.orgroutledge.com These methods, which apply the principles of quantum mechanics, allow for the detailed study of molecular geometries, energies, and various other properties that are difficult or impossible to measure experimentally. routledge.commdpi.com For 5-Isopropyluracil, these calculations provide critical insights into its intrinsic characteristics. The primary goals of these calculations are to achieve high accuracy for molecular systems and to handle increasingly large and complex molecules. routledge.com Both ab initio and density functional theory (DFT) methods are commonly employed to study the electronic and geometric structures of molecules. rsc.org
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. cp2k.orgjoaquinbarroso.com This process involves iteratively adjusting the nuclear coordinates to minimize the total energy of the system until convergence criteria, such as the forces on the atoms being close to zero, are met. cp2k.orgstackexchange.com The result is an optimized structure with the lowest possible ground state energy. stackexchange.com For this compound, also known as Emivirine (B1671222), geometry optimization has been performed using methods like the ωB97X-D functional with a def2-SV(P) basis set. core.ac.uk
The total energy calculated for the optimized structure is a key parameter indicating the molecule's stability. ajol.info Negative energy values are indicative of a stable complex. ajol.info From the optimized geometry, various structural parameters such as bond lengths and bond angles can be determined, which often show good agreement with experimental findings. ajol.info These parameters are crucial for understanding the molecule's conformation and steric properties.
Below is a representative table of selected optimized geometric parameters for a uracil (B121893) derivative. The specific values for this compound would be determined from the output of the quantum chemical calculation.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-C2 | 1.37 Å |
| Bond Length | C2=O2 | 1.22 Å |
| Bond Length | N3-C4 | 1.38 Å |
| Bond Length | C4=O4 | 1.23 Å |
| Bond Length | C5-C6 | 1.35 Å |
| Bond Angle | C6-N1-C2 | 121.0° |
| Bond Angle | N1-C2-N3 | 115.0° |
| Bond Angle | C2-N3-C4 | 127.0° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.comlibretexts.org
The energies of the HOMO and LUMO and the energy gap between them (E_gap = E_LUMO - E_HOMO) are critical parameters for determining a molecule's electronic properties and reactivity. ossila.comnumberanalytics.com
HOMO Energy (E_HOMO) : Relates to the molecule's ability to donate electrons (oxidation potential). ossila.com A higher E_HOMO indicates a better electron donor.
LUMO Energy (E_LUMO) : Relates to the molecule's ability to accept electrons (reduction potential). ossila.com A lower E_LUMO indicates a better electron acceptor.
HOMO-LUMO Gap (E_gap) : This gap is a measure of the molecule's chemical reactivity and kinetic stability. numberanalytics.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajol.infonumberanalytics.com This implies a higher tendency for charge transfer within the molecule. ajol.info
Computational methods like Density Functional Theory (DFT) are commonly used to calculate HOMO and LUMO energies. ossila.com For this compound, the distribution and energies of these orbitals would reveal its potential for undergoing various chemical reactions.
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -6.50 |
| E_LUMO | -1.25 |
| Energy Gap (E_gap) | 5.25 |
Note: The values presented are illustrative for a uracil-type molecule; specific calculations for this compound are required for precise data.
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as one-center lone pairs and two-center bonds. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding in terms of electron density distribution. wikipedia.org
Key insights from NBO analysis include:
Lewis Structure Description : It determines the optimal Lewis structure by finding the set of localized orbitals with the maximum possible electron occupancy, which is often greater than 99% for many organic molecules. wikipedia.org
Donor-Acceptor Interactions : NBO analysis examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions, particularly delocalizations from lone pairs or bonds into antibonding orbitals, is evaluated using second-order perturbation theory. uni-muenchen.de These interactions signify departures from an idealized, localized Lewis structure. wikipedia.org
Hybridization and Polarization : The analysis details the hybridization of atoms in bonds and the polarization of these bonds, offering a clear picture of covalent versus ionic character. wikipedia.org
For this compound, NBO analysis would elucidate the nature of its covalent bonds, the delocalization of its pi-electrons within the pyrimidine (B1678525) ring, and the hyperconjugative interactions involving the isopropyl substituent. The stabilization energy (E(2)) associated with delocalization from a donor NBO (i) to an acceptor NBO (j) is a key output, indicating the strength of the interaction.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C5-C6) | 18.5 |
| LP(1) N3 | π(C4-C5) | 25.2 |
| π(C5-C6) | π*(C2=O2) | 15.8 |
Note: LP denotes a lone pair, and π* denotes an antibonding pi orbital. The values are representative and not specific to this compound.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It is calculated as the force exerted on a positive test charge (like a proton) by the molecule's electron and nuclear charge cloud. uni-muenchen.de The MEP is mapped onto a surface of constant electron density, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.deresearchgate.net
The MEP map is color-coded to indicate different regions of electrostatic potential:
Red : Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net
Blue : Regions of most positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net
Green/Yellow : Regions of intermediate or near-zero potential. researchgate.net
For this compound, an MEP map would highlight the negative potential around the carbonyl oxygens (C2=O and C4=O) and the nitrogen atoms, identifying them as sites for electrophilic interaction or hydrogen bonding. mdpi.com The hydrogens on the nitrogen atoms (N1-H and N3-H) would show positive potential, marking them as potential sites for nucleophilic interaction. This visual representation provides a robust prediction of how the molecule will interact with other species. mdpi.com
The surrounding solvent can significantly influence the stability, reactivity, and equilibrium of a molecule. wikipedia.org Solvent effects arise from non-covalent interactions such as dipole-dipole forces, hydrogen bonding, and van der Waals interactions between the solute and solvent molecules. wikipedia.org
The influence of a solvent is largely dependent on its polarity:
Polar Solvents : These solvents can stabilize charged or polar species. Polar protic solvents, like water or alcohols, are capable of hydrogen bonding and are particularly effective at stabilizing both cations and anions, which can accelerate reactions that proceed through charged intermediates or transition states (like S_N1 reactions). wikipedia.orglibretexts.org
Nonpolar Solvents : These solvents are less interactive and are preferred for reactions involving nonpolar reactants, as they minimize solvation effects. researchgate.net
For a polar molecule like this compound, changing the solvent can affect its stability and the rates of its reactions. core.ac.ukresearchgate.net The stability of reactants and products can be differentially affected by the solvent, thus shifting chemical equilibria. wikipedia.org For instance, in a polar protic solvent, the carbonyl groups and NH protons of this compound would be stabilized through hydrogen bonding, which could influence its tautomeric equilibrium and reactivity. Computational models can simulate these effects by treating the solvent either explicitly (as individual molecules) or implicitly (as a continuous medium with a specific dielectric constant).
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness." Accurate calculations of polarizability for molecules like uracil have been performed using Time-Dependent DFT (TDDFT) with various functionals, showing good agreement with more computationally expensive methods like Coupled Cluster (CCSD). researchgate.net The polarizability of this compound is an important factor in its non-covalent interactions, particularly dispersion forces.
| Compound | Calculated Dipole Moment (Debye) | Computational Method/Basis Set |
|---|---|---|
| Uracil | ~3.9 D | DFT/B3LYP |
| Thymine (B56734) (5-Methyluracil) | ~3.8 D | DFT/B3LYP |
| 5-Fluorouracil (B62378) | ~2.9 D | DFT/B3LYP |
Note: These are representative values from computational studies on related molecules to provide context. ukessays.com The exact calculated value for this compound would depend on the specific level of theory used.
Analysis of Solvent Effects on Reactivity and Stability
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and stability of this compound derivatives in complex with their biological targets. These simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational changes and energetic landscapes that govern ligand-protein interactions.
For uracil derivatives, particularly those targeting the HIV-1 reverse transcriptase (RT), MD simulations have been instrumental. acs.org They help in understanding the dynamic stability of the inhibitor-enzyme complex, offering insights into how specific chemical modifications to the uracil scaffold affect binding affinity and the inhibitor's resilience against drug-resistance mutations. acs.orgresearchgate.net For instance, simulations can reveal how the flexibility of the binding pocket accommodates the inhibitor and how mutations might alter this dynamic interplay. researchgate.net Studies on various 5-substituted uracil derivatives use MD simulations to assess the stability of predicted binding poses, ensuring that the interactions observed in static docking models persist in a more realistic, dynamic environment. researchgate.netmdpi.com
Key findings from MD simulations of uracil-based inhibitors include:
Complex Stability: Assessment of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) provides data on the stability of the ligand-protein complex over the simulation period. researchgate.net
Interaction Persistence: MD simulations can track the persistence of crucial hydrogen bonds and hydrophobic contacts identified in initial docking studies. researchgate.net
Conformational Sampling: These simulations explore various conformations of the ligand within the binding site, which is crucial for compounds with flexible side chains, like the isopropyl group.
| Simulation Parameter | Insight Provided | Relevance to this compound Derivatives |
| RMSD (Root-Mean-Square Deviation) | Stability of the ligand's pose and the protein's overall structure. | Low RMSD values suggest a stable binding mode for the inhibitor within the target protein. researchgate.net |
| RMSF (Root-Mean-Square Fluctuation) | Flexibility of specific amino acid residues in the protein. | Highlights flexible regions of the binding pocket, such as loops, that interact with the ligand. researchgate.net |
| Hydrogen Bond Analysis | Presence and duration of specific hydrogen bonds over time. | Confirms the stability of key polar interactions between the uracil core and the protein. |
| SASA (Solvent Accessible Surface Area) | Changes in the exposure of the ligand-protein complex to the solvent. | Indicates how well the ligand is buried within the binding pocket, which is often linked to binding affinity. researchgate.net |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound and its analogues, docking studies have been extensively used, particularly to understand their interaction with the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase. acs.orgnih.govresearchgate.net This method is fundamental in virtual screening and lead optimization, allowing researchers to prioritize compounds for synthesis and biological testing. researchgate.netresearchgate.net
Docking studies successfully predict the binding conformation of uracil-based inhibitors within the allosteric NNIBP of HIV-1 RT. mdpi.com These inhibitors, including derivatives structurally related to this compound like MKC-442, typically adopt a characteristic "butterfly," "horseshoe," or "U-shaped" conformation. researchgate.netmdpi.com This conformation allows the molecule to fit snugly within the hydrophobic pocket. mdpi.com
The predicted binding pose reveals how different parts of the molecule orient themselves to maximize favorable interactions. The uracil core often forms key hydrogen bonds, while the substituents at the C5 and C6 positions engage in extensive hydrophobic interactions. researchgate.netmdpi.com The accuracy of these predictions is often validated by re-docking a known co-crystallized ligand into the binding site and measuring the RMSD between the docked pose and the experimental structure. nih.gov
A primary outcome of molecular docking is the detailed identification of intermolecular interactions that stabilize the ligand-protein complex. For this compound derivatives targeting HIV-1 RT, these interactions are well-characterized. researchgate.net
Hydrophobic Interactions: The isopropyl group at the C5 position and the benzyl (B1604629) group often found at the C6 position fit into hydrophobic sub-pockets. These groups interact with a host of non-polar amino acid residues. mdpi.com Docking models show that the biphenyl (B1667301) groups of some uracil derivatives can engage in π-π stacking and hydrophobic interactions with aromatic residues like Tyr181, Tyr188, Phe227, and Trp229. mdpi.commdpi.com
Hydrogen Bonding: The uracil core itself is critical for anchoring the inhibitor. The N1-H and N3-H protons and the carbonyl oxygens of the pyrimidine ring are common hydrogen bond donors and acceptors. mdpi.com For example, the N1 atom of the pyrimidine core can form a hydrogen bond with the backbone of Lys101. mdpi.com
Water-Mediated Interactions: In some cases, water molecules within the binding site can mediate hydrogen bond networks between the ligand and the protein, further stabilizing the complex. mdpi.com
The table below summarizes the key amino acid residues in the HIV-1 RT NNIBP that are frequently observed interacting with uracil-based inhibitors in docking studies.
| Interaction Type | Interacting Residues in HIV-1 RT NNIBP | Reference |
| Hydrophobic / π-π Stacking | L100, V106, V179, Y181, Y188, F227, W229, L234 | mdpi.commdpi.com |
| Hydrogen Bonding (Backbone/Sidechain) | K101, K103, E138 | mdpi.commdpi.com |
Ligand-Protein Binding Mode Prediction
Structure-Based Drug Design Approaches
The insights gained from molecular docking and dynamics simulations are foundational to structure-based drug design (SBDD). nih.govresearchgate.net By understanding the three-dimensional structure of the target protein and how ligands like this compound bind to it, chemists can rationally design novel inhibitors with improved potency, selectivity, and resistance profiles. acs.orgnih.gov
The SBDD process for uracil derivatives typically involves:
Target Identification: Using the crystal structure of a target protein, such as HIV-1 RT, complexed with an initial inhibitor. researchgate.net
Binding Site Analysis: Examining the size, shape, and chemical nature of the binding pocket to identify opportunities for improved interactions. researchgate.net
Iterative Design and Optimization: Computational models are used to predict how modifications to the this compound scaffold will affect binding. For example, introducing different alkyl or aryl groups at various positions can be explored in silico to enhance hydrophobic interactions or introduce new hydrogen bonds. acs.org This strategy guided the development of numerous potent Dihydro-alkoxy-benzyl-oxopyrimidine (DABO) analogues. nih.gov
Synthesis and Testing: The most promising compounds designed computationally are then synthesized and evaluated biologically, with the results feeding back into the design cycle for further refinement. acs.org
This approach has been successfully applied to optimize uracil-based NNRTIs, leading to compounds with high potency against both wild-type and drug-resistant strains of HIV-1. nih.gov
Visualization Tools in Computational Research
Visualization software is indispensable for interpreting the complex data generated by computational studies. These tools translate numerical coordinates and energy values into intuitive 3D representations of molecules and their interactions. researchgate.net
Several programs are commonly used in the computational investigation of uracil derivatives:
PyMOL: Widely used for creating high-quality images of protein-ligand complexes, highlighting interactions such as hydrogen bonds and hydrophobic pockets. researchgate.net It is often used to generate figures for publications that display docking results. researchgate.net
VMD (Visual Molecular Dynamics): A powerful tool for visualizing and analyzing the results of molecular dynamics simulations, allowing researchers to view trajectories and animate the dynamic behavior of molecules. mdpi.com
UCSF Chimera: A comprehensive program for interactive visualization and analysis of molecular structures and related data, including docking poses and electron density maps. mdpi.com
Chemcraft: This software is utilized for visualizing the outputs of quantum chemical calculations, such as HOMO-LUMO surfaces. researchgate.net
These tools enable researchers to visually inspect docking poses, confirm the formation of key interactions, analyze conformational changes over an MD trajectory, and ultimately communicate their findings effectively. mdpi.comresearchgate.netniph.go.jp
Future Research Directions and Therapeutic Outlook
Development of Novel 5-Isopropyluracil Analogues with Improved Profiles
A primary focus of future research is the rational design and synthesis of new this compound analogues with enhanced therapeutic properties. The goal is to improve potency, selectivity, and pharmacokinetic profiles while minimizing toxicity.
One promising approach involves the synthesis of double-prodrugs. For instance, a double-prodrug strategy has been applied to the non-nucleoside reverse transcriptase inhibitor (NNRTI) emivirine (B1671222) (also known as MKC-442), a derivative of this compound, and the nucleoside reverse transcriptase inhibitor (NRTI) d4T. nih.gov This was achieved by incorporating the S-acyl-2-thioethyl (SATE) group. nih.gov The resulting dual-prodrugs demonstrated activity against mutant strains of HIV-1. researchgate.net
Researchers are also exploring the impact of various substitutions on the uracil (B121893) scaffold. For example, a series of 6-arylmethyl-1-(allyloxymethyl)-5-alkyluracil derivatives have been synthesized as analogues of emivirine. capes.gov.br The replacement of the ethoxymethyl group with different allyloxymethyl moieties has yielded compounds with potent activity against wild-type HIV-1 and important mutant strains. capes.gov.br Specifically, N-1 allyloxymethyl- and N-1 3-methylbut-2-enyl substituted 5-ethyl-6-(3,5-dimethylbenzyl)uracils showed picomolar activity against HIV-1 wild-type and submicromolar activity against resistant strains. capes.gov.br
Further modifications include the synthesis of conformationally restricted analogues to understand the optimal geometry for binding to therapeutic targets. nih.gov Annelated emivirine analogues, where the structure is locked in a specific conformation, have been synthesized and evaluated, although in some cases, the constrained conformation led to reduced activity against HIV-1. nih.gov
The table below summarizes some of the novel this compound analogues and their key findings:
| Analogue Class | Key Modifications | Notable Findings |
| Double-Prodrugs | Conjugation of this compound derivatives (like emivirine) with other antiviral agents (like d4T) via a SATE prodrug approach. nih.gov | Active against resistant strains of HIV-1. researchgate.net |
| N-1 (Allyloxymethyl) Analogues | Replacement of the N-1 ethoxymethyl group with various allyloxymethyl moieties. capes.gov.br | Picomolar activity against wild-type HIV-1 and submicromolar activity against clinically important mutant strains. capes.gov.br |
| Conformationally Locked Analogues | Annelated structures to restrict conformational flexibility. nih.gov | Provided insights into the bioactive conformation, though some analogues showed reduced activity. nih.gov |
| Dihydroalkoxybenzyloxopyrimidine (DABO) Derivatives | Modifications at the 5-alkyl and 2-thio positions. nih.gov | Potent inhibition of HIV reverse transcriptase at nanomolar concentrations with low cytotoxicity. nih.gov |
Strategies to Overcome Drug Resistance
Drug resistance is a significant hurdle in the long-term efficacy of many therapeutic agents, including those derived from this compound. nih.govslideshare.net Several strategies are being investigated to circumvent or reverse resistance mechanisms.
One major mechanism of resistance involves the overexpression of efflux pumps, such as P-glycoprotein, which actively transport drugs out of the cell. slideshare.netnih.gov Strategies to combat this include the use of efflux pump inhibitors in combination with the primary drug to increase its intracellular concentration. slideshare.netmdpi.com Nanoparticle-based drug delivery systems are also being explored to bypass these pumps and deliver the therapeutic agent directly into the cancer cells. nih.govmdpi.com
For viral infections like HIV, resistance often arises from mutations in the target enzyme, such as reverse transcriptase. mdpi.com The development of analogues that can effectively inhibit these mutant enzymes is a key strategy. For example, certain N-1 allyloxymethyl derivatives of this compound have shown activity against emivirine-resistant HIV-1 strains with mutations like Y181C and K103N. capes.gov.br
Combination therapy, where drugs with different mechanisms of action are used together, is another effective approach. researchgate.netmdpi.com This can reduce the likelihood of resistance developing and can also have synergistic effects. For instance, combining a this compound analogue with other antiretroviral drugs is standard in HIV treatment. researchgate.net
Emerging therapeutic strategies also include immunomodulatory therapies, such as cytokine therapy and checkpoint inhibitors, which can enhance the immune system's ability to target resistant cells. mdpi.com
Exploration of New Therapeutic Targets and Diseases
While this compound and its derivatives have been extensively studied for their antiviral, particularly anti-HIV, activity, their potential against other diseases is an expanding area of research. researchgate.netidrblab.net The uracil scaffold is a versatile starting point for the design of inhibitors for various enzymes and receptors. mdpi.com
The antimicrobial potential of novel 5-alkyl-6-substituted uracils has been investigated. nih.govmdpi.com For example, certain 5-alkyl-6-(4-substituted-1-piperazinyl)uracils have demonstrated broad-spectrum antibacterial activity. mdpi.com
Furthermore, uracil derivatives are being explored for their anticancer properties. mdpi.com The ability of these compounds to interfere with nucleoside metabolism makes them candidates for cancer chemotherapy. nih.gov Research into the design and synthesis of uracil-based compounds with activity against specific cancer cell lines, such as MCF-7, is ongoing. mdpi.com
The diverse biological activities of uracil derivatives suggest that they could be repurposed or modified to target a wide range of diseases. The structural similarity to endogenous pyrimidines allows them to interact with numerous biological pathways. nih.gov
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational and experimental methods is revolutionizing drug discovery and development, and this is particularly true for the exploration of this compound and its analogues. nih.govsilicos-it.be
Computational approaches, such as quantitative structure-activity relationship (QSAR) studies and molecular modeling, are instrumental in the rational design of new compounds. nih.gov These methods allow for the prediction of the therapeutic potential and pharmacokinetic properties of virtual compounds before they are synthesized, saving time and resources. nih.govfrontiersin.org For instance, modeling studies have been used to construct the binding pocket of HIV reverse transcriptase, guiding the design of more potent inhibitors. nih.gov
Ligand-based methods, which use the information of known active ligands, and structure-based methods, which rely on the 3D structure of the target protein, are both employed. nih.gov These computational predictions are then validated and refined through experimental testing. nih.gov
The "rule of 5" is a well-known computational guideline used to predict the oral bioavailability of a drug candidate based on its physicochemical properties, such as molecular weight and lipophilicity. nih.gov Such rules help in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles.
The integration of high-throughput screening (HTS) with computational modeling allows for the rapid identification of promising lead compounds from large chemical libraries. nih.gov This integrated approach accelerates the drug discovery pipeline, from initial hit identification to lead optimization. silicos-it.be
Role in Advanced Materials and Supramolecular Chemistry (e.g., Cocrystal Formation)
Beyond their therapeutic applications, this compound and related uracil derivatives are finding use in the fields of advanced materials and supramolecular chemistry. nih.govdemokritos.gr The hydrogen-bonding capabilities of the uracil ring make it an excellent building block for the construction of self-assembling molecular architectures. researchgate.netrsc.org
Supramolecular chemistry focuses on the non-covalent interactions between molecules. demokritos.gr Uracil derivatives can form predictable hydrogen-bonding patterns, similar to those found in DNA, allowing for the creation of well-defined supramolecular structures. researchgate.net For example, the formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is an area of active research. researchgate.net The cocrystallization of uracil derivatives with other molecules can alter their physicochemical properties, such as solubility and stability.
These self-assembling systems have potential applications in the development of "smart" materials that can respond to external stimuli, as well as in drug delivery systems where the release of a therapeutic agent can be controlled. nih.gov The modularity and tunability of supramolecular materials make them highly versatile. nih.gov The use of uracil derivatives in the creation of functional materials, such as hydrogels and polymers, is an emerging and exciting field of research. nih.govrsc.org
Q & A
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) for IC₅₀/EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and p-values (<0.05) per CONSORT guidelines. Share raw data in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
